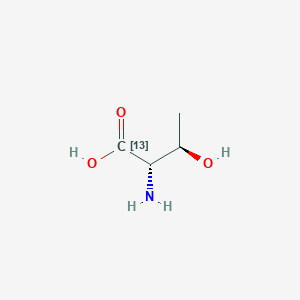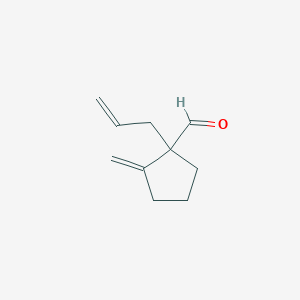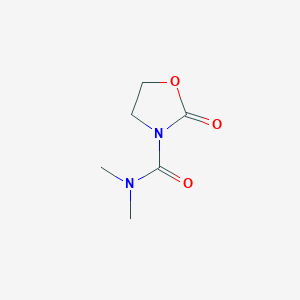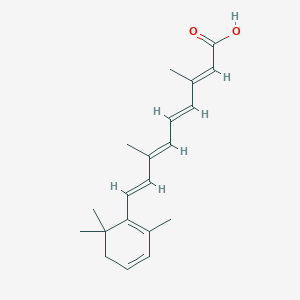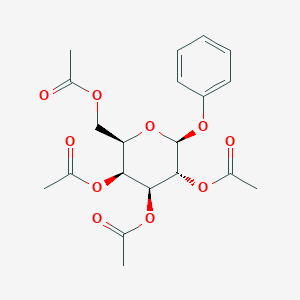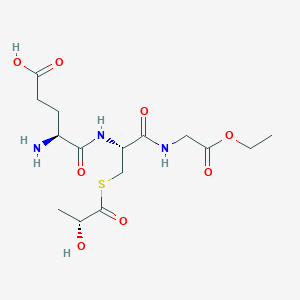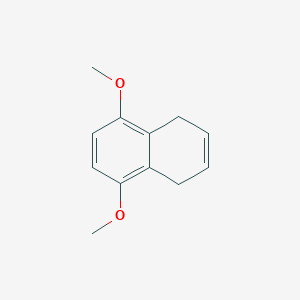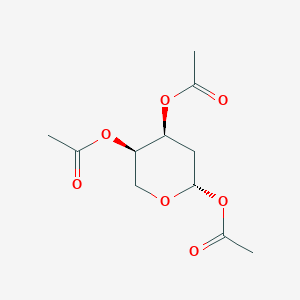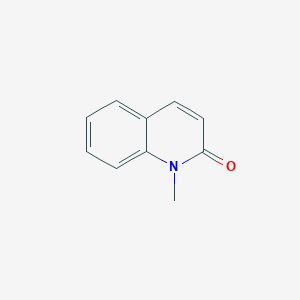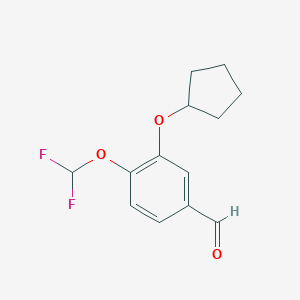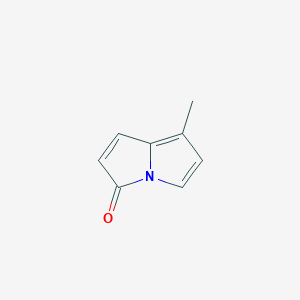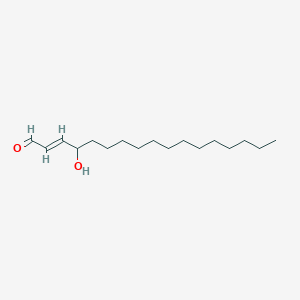
4-Hydroxy-2-heptadecenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-2-heptadecenal (4-HHE) is a bioactive lipid that belongs to the family of aldehydes. It is produced by the oxidation of linoleic acid, an essential fatty acid found in various plant and animal sources. 4-HHE has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-2-heptadecenal is not fully understood. However, it is believed to act through various pathways, including the modulation of signaling pathways, gene expression, and protein function. 4-Hydroxy-2-heptadecenal has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and peroxisome proliferator-activated receptor (PPAR). It has also been found to regulate the expression of various genes involved in inflammation, cell growth, and apoptosis.
Biochemische Und Physiologische Effekte
4-Hydroxy-2-heptadecenal has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). 4-Hydroxy-2-heptadecenal has also been found to induce apoptosis in cancer cells and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-oxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Hydroxy-2-heptadecenal in lab experiments is its bioactivity and specificity. 4-Hydroxy-2-heptadecenal has been shown to have specific effects on various cellular processes, making it a valuable tool for studying these processes. Additionally, 4-Hydroxy-2-heptadecenal is relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using 4-Hydroxy-2-heptadecenal in lab experiments is its potential toxicity. High concentrations of 4-Hydroxy-2-heptadecenal have been found to be toxic to cells, and caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-Hydroxy-2-heptadecenal. One area of research is the development of new drugs and therapies based on the properties of 4-Hydroxy-2-heptadecenal. Another area of research is the identification of new targets and pathways that are regulated by 4-Hydroxy-2-heptadecenal. Additionally, the role of 4-Hydroxy-2-heptadecenal in various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases, needs to be further explored. Finally, the potential toxicity of 4-Hydroxy-2-heptadecenal needs to be further investigated to ensure its safe use in lab experiments and potential clinical applications.
Conclusion
In conclusion, 4-Hydroxy-2-heptadecenal is a bioactive lipid that has gained significant attention in recent years due to its potential applications in scientific research. It has anti-inflammatory, anti-oxidant, and anti-tumor properties and plays a role in the regulation of cell growth, differentiation, and apoptosis. 4-Hydroxy-2-heptadecenal has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-Hydroxy-2-heptadecenal is a promising candidate for the development of new drugs and therapies for various diseases.
Synthesemethoden
4-Hydroxy-2-heptadecenal can be synthesized through the oxidation of linoleic acid using various methods, including enzymatic and chemical reactions. One of the most commonly used methods is the enzymatic oxidation of linoleic acid by soybean lipoxygenase. This method yields high purity and high yield of 4-Hydroxy-2-heptadecenal. Chemical synthesis methods have also been developed, including the oxidation of linoleic acid with potassium permanganate or sodium hypochlorite.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-2-heptadecenal has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 4-Hydroxy-2-heptadecenal has also been found to play a role in the regulation of cell growth, differentiation, and apoptosis. These properties make 4-Hydroxy-2-heptadecenal a promising candidate for the development of new drugs and therapies for various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
142449-99-8 |
|---|---|
Produktname |
4-Hydroxy-2-heptadecenal |
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
(E)-4-hydroxyheptadec-2-enal |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18/h13,15-17,19H,2-12,14H2,1H3/b15-13+ |
InChI-Schlüssel |
MYCKOWZVADEZNE-UHFFFAOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(/C=C/C=O)O |
SMILES |
CCCCCCCCCCCCCC(C=CC=O)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(C=CC=O)O |
Synonyme |
4-Hydroxy-2-heptadecenal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



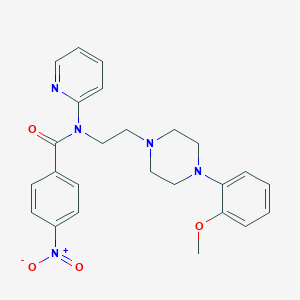
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)
